molecular formula C8H11ClN4O B1371990 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride CAS No. 1193389-09-1

2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

Cat. No. B1371990
CAS RN: 1193389-09-1
M. Wt: 214.65 g/mol
InChI Key: FOFMURBNHUJIBG-UHFFFAOYSA-N
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Description

The compound “2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride” is a derivative of the [1,2,4]triazolo[4,3-a]pyridin-3-one class . It’s an intermediate in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives involves aromatic nucleophilic substitution . A one-pot synthesis method has been developed, which involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives undergo various chemical reactions. For example, they can react with different amines and triazole-2-thiol to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the melting point can be determined experimentally .

Scientific Research Applications

Antiviral Activity

Triazolo[4,3-a]pyridine derivatives have been studied for their potential antiviral activity. For example, they have been tested against Herpes simplex virus with some showing promising results . While specific data on 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride is not available, related compounds in this class have demonstrated the ability to inhibit viral replication.

Antimicrobial and Antibacterial Activity

These derivatives also exhibit antimicrobial and antibacterial properties. Synthesis of novel triazolo[4,3-a]pyrazine derivatives has shown appreciable yields and characterized antibacterial activity . This suggests that our compound of interest may also be useful in developing new antibacterial agents.

Neuroprotective Effects

Some [1,2,4]triazolo[4,3-a]pyridines have shown neuroprotective activities . They could potentially be applied in the treatment or management of neurodegenerative diseases by protecting neuronal cells from damage.

Herbicidal Properties

The triazolopyridine ring is present in drugs that have herbicidal activities . This implies that 2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride could be explored for use in agricultural chemicals to control weeds.

Enzyme Inhibition

These compounds have been identified as enzyme inhibitors , which means they could be used in research to study enzyme functions or potentially as drugs to treat diseases by inhibiting specific enzymes.

Antifungal Activity

Similar to their antibacterial properties, these derivatives can also possess antifungal activities , suggesting a possible application in treating fungal infections.

Anticancer Properties

The review article mentions diverse pharmacological activities including anticancer properties . This indicates a potential for research into cancer treatment options using this compound.

Future Directions

The [1,2,4]triazolo[4,3-a]pyridin-3-one class of compounds has potential for further exploration due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

properties

IUPAC Name

2-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12;/h1-3,5H,4,6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFMURBNHUJIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Reactant of Route 4
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Reactant of Route 5
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride
Reactant of Route 6
2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride

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